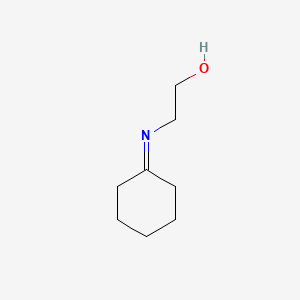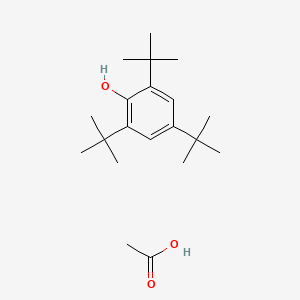
alpha-Conotoxin MII acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Conotoxin MII acetate: is a peptide neurotoxin isolated from the venom of the marine cone snail, Conus magus. This compound is known for its high specificity and potency in targeting nicotinic acetylcholine receptors, particularly those composed of alpha3 beta2 subunits . Due to its unique properties, this compound has become a valuable tool in neuropharmacological research and has potential therapeutic applications for conditions such as pain and addiction .
準備方法
Synthetic Routes and Reaction Conditions: The chemical synthesis of alpha-Conotoxin MII acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which protects the amino groups during the coupling reactions . After the assembly of the peptide chain, the compound undergoes oxidative folding to form the correct disulfide bonds, which are crucial for its biological activity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of automated peptide synthesizers, efficient purification techniques such as high-performance liquid chromatography (HPLC), and rigorous quality control measures to ensure consistency and potency .
化学反応の分析
Types of Reactions: Alpha-Conotoxin MII acetate primarily undergoes oxidative folding reactions to form its characteristic disulfide bonds. These reactions are essential for stabilizing the peptide’s three-dimensional structure . Additionally, the compound can undergo cyclization reactions to enhance its stability and bioactivity .
Common Reagents and Conditions:
Oxidative Folding: This process typically uses oxidizing agents such as iodine or air oxidation in mildly basic conditions to form disulfide bonds.
Major Products: The major product of these reactions is the correctly folded this compound with its native disulfide bond configuration. This configuration is crucial for its biological activity and specificity .
科学的研究の応用
Alpha-Conotoxin MII acetate has a wide range of scientific research applications:
Neuropharmacology: It is used as a research tool to study nicotinic acetylcholine receptors, particularly those involved in neurotransmitter release and modulation.
Pain Management: The compound has potential as a therapeutic agent for treating chronic pain due to its ability to block specific nicotinic receptors.
Addiction Research: this compound is being investigated for its potential to treat nicotine addiction by targeting nicotinic receptors involved in addiction pathways.
Drug Development: The compound serves as a lead molecule for developing new drugs targeting nicotinic acetylcholine receptors.
作用機序
Alpha-Conotoxin MII acetate exerts its effects by selectively binding to and blocking nicotinic acetylcholine receptors composed of alpha3 beta2 subunits . This binding inhibits the normal function of these receptors, which are involved in neurotransmitter release and modulation. The compound’s high specificity for these receptors makes it a valuable tool for studying their role in various physiological and pathological processes .
類似化合物との比較
Alpha-Conotoxin PeIA: Another conotoxin that targets nicotinic acetylcholine receptors but with different subunit specificity.
Alpha-Conotoxin ImI: Targets alpha7 nicotinic acetylcholine receptors and is used in research on neurodegenerative diseases.
Alpha-Conotoxin Vc1.1: Known for its potential in treating neuropathic pain by targeting different nicotinic receptor subtypes.
Uniqueness: Alpha-Conotoxin MII acetate is unique due to its high specificity for alpha3 beta2 nicotinic acetylcholine receptors, making it particularly valuable for studying the role of these receptors in neurotransmitter release and addiction . Its ability to block these receptors with high potency sets it apart from other conotoxins .
特性
分子式 |
C69H107N23O24S4 |
|---|---|
分子量 |
1771.0 g/mol |
IUPAC名 |
acetic acid;3-[(1R,6R,9S,15S,18S,21S,24S,30R,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-5-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid |
InChI |
InChI=1S/C67H103N23O22S4.C2H4O2/c1-29(2)12-35-55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(53(71)98)23-113-115-25-45-64(109)85-42(22-92)61(106)83-40(17-49(70)94)67(112)90-11-7-8-47(90)65(110)89-52(31(5)6)66(111)88-46(26-116-114-24-44(62(107)87-45)76-50(95)18-68)63(108)81-37(57(102)78-35)14-32-19-72-27-74-32;1-2(3)4/h19-20,27-31,34-47,52,91-92H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97);1H3,(H,3,4)/t34-,35-,36-,37?,38-,39?,40-,41-,42-,43-,44-,45-,46-,47-,52?;/m0./s1 |
InChIキー |
FPIJSAVNMWKRCT-HBOBQUNUSA-N |
異性体SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O.CC(=O)O |
正規SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)

![Azuleno[4,5-B]oxirene](/img/structure/B14747199.png)



![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)




![(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene](/img/structure/B14747233.png)


